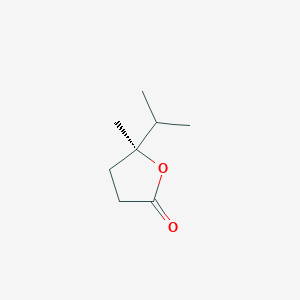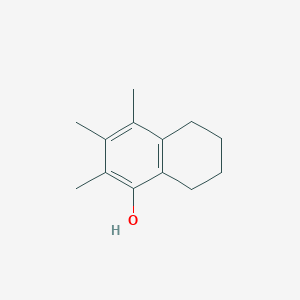
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and three methyl groups (-CH3) on a tetrahydronaphthalene ring
Méthodes De Préparation
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be achieved through several methods:
Catalytic Hydrogenation: One common method involves the partial reduction of 1-naphthol using homogeneous or heterogeneous catalytic hydrogenation.
Nitration and Hydrogenation: Another method includes the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to form the corresponding amine, which is then hydrolyzed to yield 1-naphthol.
Analyse Des Réactions Chimiques
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated derivatives. Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of drugs for treating diseases such as HIV and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and functions.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be compared with other similar compounds:
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the three methyl groups present in the target compound, resulting in different chemical properties and reactivity.
1-Naphthalenol, 1,2,3,4-tetrahydro-: This isomer has the hydroxyl group and hydrogenation at different positions, leading to variations in its chemical behavior.
1-Naphthalenol, 5,6,7,8-tetrahydro-2,5-dimethyl-8-(1-methylethyl)-: This compound has additional methyl and isopropyl groups, which significantly alter its physical and chemical properties.
Propriétés
Numéro CAS |
59963-95-0 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2,3,4-trimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h14H,4-7H2,1-3H3 |
Clé InChI |
UTRDQZNIBMZGIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(CCCC2)C(=C1C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



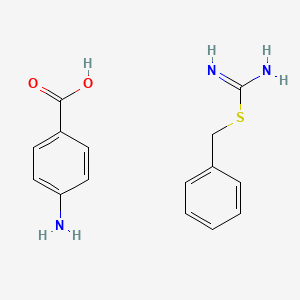


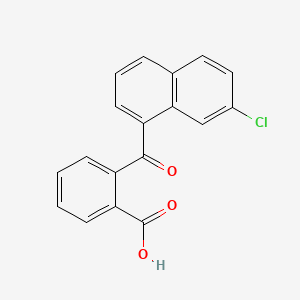
![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
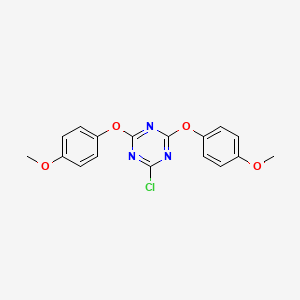
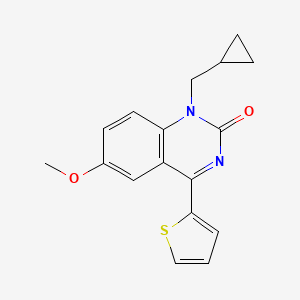


![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

